molecular formula C15H20O4 B14123208 Ethyl 3-(3-ethoxycarbonylpropyl)benzoate

Ethyl 3-(3-ethoxycarbonylpropyl)benzoate

Cat. No.: B14123208
M. Wt: 264.32 g/mol
InChI Key: ROJUIMHANHLMNB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-ethoxycarbonylpropyl)benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is synthesized from benzoic acid and ethanol, forming a colorless liquid that is almost insoluble in water but miscible with most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-ethoxycarbonylpropyl)benzoate can be synthesized through the esterification reaction between benzoic acid and ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows: [ \text{Benzoic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl Benzoate} + \text{Water} ]

In a laboratory setting, the reaction mixture is heated under reflux to ensure complete conversion of the reactants. The ester product is then purified by distillation .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar principles but is carried out in large reactors with continuous monitoring of reaction conditions. The use of more efficient catalysts and optimized reaction parameters ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-ethoxycarbonylpropyl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Depending on the nucleophile, various substituted benzoates.

Scientific Research Applications

Ethyl 3-(3-ethoxycarbonylpropyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(3-ethoxycarbonylpropyl)benzoate involves its ester linkage, which can be hydrolyzed by esterases in biological systems. This hydrolysis releases benzoic acid and ethanol, which can then participate in various metabolic pathways. The compound’s effects are primarily due to the release of these metabolites .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Propyl benzoate

Uniqueness

Ethyl 3-(3-ethoxycarbonylpropyl)benzoate is unique due to its specific ester linkage and the presence of an ethoxycarbonylpropyl group. This structural feature imparts distinct chemical properties and reactivity compared to other benzoate esters .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 3-(4-ethoxy-4-oxobutyl)benzoate

InChI

InChI=1S/C15H20O4/c1-3-18-14(16)10-6-8-12-7-5-9-13(11-12)15(17)19-4-2/h5,7,9,11H,3-4,6,8,10H2,1-2H3

InChI Key

ROJUIMHANHLMNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC(=CC=C1)C(=O)OCC

Origin of Product

United States

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